molecular formula C11H10N2O3S2 B14893213 n-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide

n-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide

Cat. No.: B14893213
M. Wt: 282.3 g/mol
InChI Key: VRMAIYVOTGTMKS-UHFFFAOYSA-N
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Description

N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with a methylsulfonyl group at the 6-position and a thiophene-2-carboxamide moiety. The presence of both pyridine and thiophene rings in its structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(Methylsulfonyl)pyridin-3-yl)thiophene-2-carboxamide is unique due to the presence of both a methylsulfonyl group and a thiophene-2-carboxamide moiety, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

N-(6-methylsulfonylpyridin-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2O3S2/c1-18(15,16)10-5-4-8(7-12-10)13-11(14)9-3-2-6-17-9/h2-7H,1H3,(H,13,14)

InChI Key

VRMAIYVOTGTMKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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